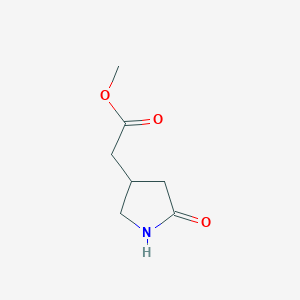

Methyl 5-Oxopyrrolidine-3-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-oxopyrrolidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)3-5-2-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRPSYVMIGBSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Oxopyrrolidine 3 Acetate and Its Analogues

Direct Esterification Approaches for 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Direct esterification of 5-oxopyrrolidine-3-carboxylic acid derivatives is a straightforward approach to obtaining the corresponding methyl esters. Two common methods employed for this transformation are acid-catalyzed esterification and Steglich esterification.

Acid-Catalyzed Esterification with Methanol (B129727)

The Fischer esterification, a classic method for producing esters, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of methyl 5-oxopyrrolidine-3-acetate synthesis, this would involve treating the corresponding carboxylic acid with methanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, a large excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.comzendy.io Subsequent dehydration leads to the formation of the ester. This method is generally applicable to a wide range of carboxylic acids. google.com

Solid acid catalysts, such as sulfated zirconia and porous phenolsulfonic acid-formaldehyde (PSF) resins, have also been employed for esterification reactions, offering advantages in terms of ease of separation and reusability. researchgate.netorganic-chemistry.org The catalytic activity in these systems is influenced by factors such as the chain length of the carboxylic acid, with longer chains sometimes exhibiting reduced reactivity. researchgate.net

Steglich Esterification Protocols

The Steglich esterification provides a mild and efficient method for the synthesis of esters, particularly for substrates that are sensitive to the harsh conditions of acid-catalyzed esterification. wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction is generally carried out at room temperature in aprotic solvents. wikipedia.orgorgsyn.org

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive N-acylpyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. wikipedia.orgorganic-chemistry.org A key advantage of the Steglich esterification is the suppression of a common side reaction, the 1,3-rearrangement of the O-acylisourea to a non-reactive N-acylurea. wikipedia.org

| Reagent/Condition | Role in Steglich Esterification |

| Carboxylic Acid | The substrate to be esterified. |

| Alcohol | The nucleophile that forms the ester. |

| DCC or DIC | Coupling agent that activates the carboxylic acid. wikipedia.orgnih.gov |

| DMAP | Catalyst that facilitates the acyl transfer. wikipedia.orgsynarchive.com |

| Aprotic Solvent | Reaction medium, e.g., dichloromethane. orgsyn.org |

Multistep Synthetic Routes to 5-Oxopyrrolidine-3-carboxylic Acid Precursors

Reaction of Itaconic Acid with Amines

A common strategy for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with primary amines. This reaction proceeds through a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

For instance, the reaction of itaconic acid with amines such as N-(4-aminophenyl)acetamide or o-aminophenol leads to the formation of the corresponding N-substituted 5-oxopyrrolidine-3-carboxylic acids. mdpi.com These reactions are often carried out under conditions that facilitate both the initial addition and the subsequent ring closure. The resulting carboxylic acids can then be esterified to yield the desired methyl esters.

Cyclization Reactions Utilizing Succinic Anhydride (B1165640) or Glutaric Anhydride

Cyclization reactions involving anhydrides like succinic anhydride and glutaric anhydride are also valuable methods for constructing the pyrrolidinone core.

The condensation of succinic anhydride with various amines or their precursors can lead to the formation of pyrrolidinone derivatives. nih.gov For example, the reaction of succinic anhydride with benzylidinemethylamine has been shown to produce a 1-methyl-5-phenyl-2-pyrrolidinone derivative. nih.gov Succinic anhydride itself can be prepared by the dehydration of succinic acid using reagents like acetyl chloride or phosphorus oxychloride. orgsyn.org

Similarly, glutaric anhydride can be used to synthesize six-membered ring systems, and its derivatives can serve as precursors to pyrrolidinones through various synthetic manipulations. β-Methylglutaric anhydride, for example, can be synthesized from diethyl malonate and methyl crotonate. orgsyn.org

1,4-Michael Addition Strategies for Pyrrolidinone Ring Formation

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that plays a crucial role in the synthesis of many cyclic compounds, including pyrrolidinones. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orglibretexts.org

In the context of pyrrolidinone synthesis, a Michael addition can be employed to create the necessary carbon framework for subsequent cyclization. For example, the addition of a nucleophile to an appropriate α,β-unsaturated ester or amide can set the stage for an intramolecular reaction that closes the five-membered ring. The choice of Michael donor and acceptor, as well as the reaction conditions, can influence the stereochemical outcome of the reaction. nih.gov The versatility of the Michael addition makes it a powerful tool for the construction of a wide range of substituted pyrrolidinone systems. organic-chemistry.org

Synthesis from Methylmalonate or Aconitic Acid Intermediates

The synthesis of the 5-oxopyrrolidine ring system, a core structure of Methyl 5-Oxopyrrolidine-3-acetate, can be achieved using various starting materials, including derivatives of malonic acid and aconitic acid.

One established route involves the use of malonic ester derivatives. For instance, the synthesis of related 5-oxopyrrolidine-3-carboxylates has been demonstrated starting from substituted cyanoacetates, which are themselves derived from malonic acid. A typical sequence involves the alkylation of a cyanoacetate (B8463686) with an appropriate haloacetate, followed by a reductive cyclization step. The reduction of the nitrile group and subsequent intramolecular amidation leads to the formation of the lactam ring. For example, the reaction of t-butyl cyanoacetate with decyl bromide and subsequent alkylation with ethyl iodoacetate yields a dialkylated intermediate. nih.gov This intermediate can then be treated with a reducing agent like sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst to afford the 5-oxopyrrolidine (lactam) structure. nih.gov

Aconitic acid also serves as a precursor for related polycarboxylic compounds. google.com Methodologies have been developed for preparing aconitic acid through the chlorination of propane-1,1,2,3-tetracarboxylic tetraesters, followed by saponification and dehydrochlorination. google.com The resulting propene tetracarboxylate derivative is then acidified to produce aconitic acid. google.com While not a direct synthesis of Methyl 5-Oxopyrrolidine-3-acetate, the chemistry of aconitic acid and its derivatives, such as itaconic acid, is fundamental to forming the substituted pyrrolidone core. The reaction of itaconic acid with primary amines is a common method for creating N-substituted 5-oxopyrrolidine-3-carboxylic acids, which are direct precursors to the target methyl ester. nih.gov

Stereoselective Synthesis of Methyl 5-Oxopyrrolidine-3-acetate and Related Chiral Compounds

The biological activity of pyrrolidone derivatives is often dependent on their stereochemistry. Consequently, significant research has been directed towards the stereoselective synthesis of chiral 5-oxopyrrolidine compounds.

Approaches for Enantiomerically Pure 5-Oxopyrrolidine Derivatives

Achieving enantiomeric purity in 5-oxopyrrolidine derivatives can be accomplished through two primary strategies: resolution of a racemic mixture or asymmetric synthesis.

Resolution of Racemic Mixtures: This classical approach involves synthesizing the racemic compound and then separating the enantiomers. This is often done by converting the racemic acid into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral amine, such as brucine. libretexts.org These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the acid can be recovered by treatment with a non-chiral acid. libretexts.org A similar strategy can be employed using a chiral acid to resolve a racemic amine after esterification of the carboxylic acid function. libretexts.org

Asymmetric Synthesis: Modern synthetic chemistry increasingly favors methods that create the desired stereocenter directly. This can be achieved using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. youtube.com After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com Another powerful technique is the use of chiral catalysts, which can facilitate enantioselective transformations, such as the reduction of a carbon-carbon double bond, to produce enantiopure amino acids and their derivatives. libretexts.org For instance, stereoselective syntheses of related heterocyclic systems have been achieved with high stereocontrol using rhodium-carbene initiated domino reactions or by employing chiral synthons derived from natural products like L-prolinol. idexlab.com

Synthesis of Racemic Mixtures

The majority of straightforward syntheses of 5-oxopyrrolidine derivatives result in racemic mixtures, as they are often performed using achiral starting materials and reagents. A common and direct method involves the Michael addition of a primary amine to itaconic acid or its diesters, followed by cyclization. For example, reacting an amine with itaconic acid in water at reflux temperature directly yields the corresponding N-substituted 5-oxopyrrolidine-3-carboxylic acid as a racemic product. nih.govmdpi.comnih.gov

The subsequent esterification of this carboxylic acid with methanol, typically under acidic catalysis (e.g., sulfuric acid), affords the target Methyl 5-Oxopyrrolidine-3-acetate, also as a racemate. nih.gov An alternative approach involves the reductive cyclization of precursors like dialkylated cyanoacetates, which, in the absence of chiral reagents or catalysts, also produces a racemic 5-oxopyrrolidine ring system. nih.gov

Optimization of Reaction Conditions for 5-Oxopyrrolidine Ring Formation

The efficiency of the 5-oxopyrrolidine ring formation is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. The goal is to maximize the yield of the desired lactam while minimizing side reactions and purification steps.

For the cyclization of itaconic acid with amines, water is often used as a green and effective solvent, with the reaction driven to completion by heating at reflux. nih.gov In other cyclization strategies, such as the reductive cyclization of nitrile precursors, the choice of solvent and catalyst system is critical. The use of methanol as a solvent with a sodium borohydride/cobalt(II) chloride system has proven effective for forming the lactam ring from a cyano-ester precursor. nih.gov

The table below illustrates typical variables that are manipulated during the optimization of heterocyclic ring formation, based on analogous synthetic procedures. researchgate.netresearchgate.net The data shown are representative examples of how yields can be influenced by different reaction parameters.

| Entry | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Water | None | 100 (Reflux) | 12 | 96 |

| 2 | Ethanol | None | 78 (Reflux) | 24 | 75 |

| 3 | Methanol | NaBH₄/CoCl₂ | 0 to RT | 44 | 85 |

| 4 | Toluene | p-TsOH | 110 (Reflux) | 8 | 68 |

| 5 | None (Neat) | None | 150 | 5 | 88 |

Modern approaches even leverage computational tools like Bayesian optimization and graph neural networks to more efficiently determine optimal reaction conditions, reducing the need for extensive empirical experimentation. nih.gov

Chemical Transformations and Derivatization Strategies of Methyl 5 Oxopyrrolidine 3 Acetate and Its Core Scaffold

Modification at the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the pyrrolidinone ring offers a prime site for substitution, allowing for the introduction of various functional groups that can significantly modulate the molecule's properties.

N-Methylation and Other N-Alkylation Reactions

N-alkylation of the pyrrolidinone ring is a common strategy to introduce alkyl or aryl substituents. This reaction is typically achieved by treating the parent pyrrolidinone with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base. acsgcipr.orgconsensus.app For instance, the N-alkylation of various amines with primary alcohols can be efficiently catalyzed by ruthenium complexes under mild conditions, proceeding through a "borrowing hydrogen" mechanism. unito.itresearchgate.net While specific examples detailing the N-methylation of Methyl 5-Oxopyrrolidine-3-acetate are not abundant in the reviewed literature, the general principles of N-alkylation of lactams are well-established. The reaction of imidazopyridines with 1-(chloromethyl)-4-methoxybenzene in the presence of potassium carbonate in DMF is a pertinent example of such a transformation. consensus.app The choice of base and solvent is crucial, with combinations like K2CO3 in DMF or stronger bases being common. consensus.appmdpi.com The introduction of different substituents on the nitrogen atom can significantly influence the biological activity of the resulting compounds. rsc.org

Transformations Involving the Methyl Ester Moiety

The methyl ester group of Methyl 5-Oxopyrrolidine-3-acetate is another key functional handle that can be readily converted into other functional groups, such as hydrazides and carboxylic acids, which serve as precursors for further derivatization.

Hydrazinolysis to Form Hydrazide Derivatives

The conversion of the methyl ester to a hydrazide is a robust and widely employed transformation. This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol (B129727) or ethanol. nih.gov This straightforward reaction provides the corresponding 5-oxopyrrolidine-3-carbohydrazide (B1650037) in good yields. nih.govnih.govmdpi.com These hydrazide derivatives are critical intermediates for the synthesis of a wide range of heterocyclic compounds. mdpi.comktu.edumdpi.com For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester can be converted to the corresponding hydrazide by treatment with hydrazine hydrate. nih.gov

Table 1: Synthesis of Hydrazide Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate, Methanol | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Not specified | nih.gov |

| Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate, Propan-2-ol | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 88.5 | mdpi.com |

Hydrolysis to Corresponding Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. youtube.comorganic-chemistry.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating the ester in the presence of an acid such as hydrochloric acid. libretexts.org Basic hydrolysis, often referred to as saponification, is carried out using a base like sodium hydroxide, followed by acidification to obtain the carboxylic acid. youtube.com The resulting 5-oxopyrrolidine-3-carboxylic acid derivatives are valuable intermediates themselves, allowing for further modifications, such as amide bond formation. mdpi.com For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be obtained from the corresponding ester. nih.gov

Table 2: Synthesis of Carboxylic Acid Derivatives via Hydrolysis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | H₂SO₄, Methanol (esterification), followed by hydrolysis | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | mdpi.comnih.gov |

Synthesis of Fused Heterocyclic Systems from 5-Oxopyrrolidine Precursors

The 5-oxopyrrolidine scaffold, particularly its carbohydrazide (B1668358) derivatives, serves as a versatile platform for the construction of various fused heterocyclic systems. These fused rings are of significant interest in medicinal chemistry due to their diverse biological activities. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org

Formation of Azole and Diazole Derivatives (e.g., Pyrazoles, Pyrroles, Triazoles, Oxadiazoles)

The carbohydrazide derivatives of 5-oxopyrrolidine are key precursors for synthesizing a variety of five-membered heterocyclic rings.

Pyrazoles: Condensation of the carbohydrazide with β-dicarbonyl compounds, such as pentane-2,4-dione, in the presence of an acid catalyst, leads to the formation of fused pyrazole (B372694) derivatives. mdpi.comnih.gov

Pyrroles: The reaction of the carbohydrazide with 1,4-dicarbonyl compounds like hexane-2,5-dione, typically in a solvent like propan-2-ol with a catalytic amount of acetic acid, yields N-substituted pyrrole (B145914) derivatives. nih.govktu.edu

Triazoles: The synthesis of fused triazoles can be achieved through a multi-step process starting from the carbohydrazide. For instance, reaction with phenylisothiocyanate gives a thiosemicarbazide (B42300) intermediate, which can then be cyclized in the presence of a base to form a triazolethione. ktu.edu Another route involves the reaction of the carbohydrazide with benzil (B1666583) in the presence of ammonium (B1175870) acetate (B1210297). mdpi.com

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be prepared from the carbohydrazide by reaction with carbon disulfide in an alkaline medium, followed by acidification. ktu.edunih.gov

Table 3: Synthesis of Fused Heterocyclic Systems

| Precursor | Reagent(s) | Heterocyclic System | Reference |

|---|---|---|---|

| 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione, Acetic acid | 2,5-dimethylpyrrole | ktu.edu |

| 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Carbon disulfide, KOH | 1,3,4-Oxadiazole-2-thione | ktu.edu |

| 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Phenylisothiocyanate, then KOH | 4-phenyl-1,2,4-triazole-3-thione | ktu.edu |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione, HCl | 3,5-dimethyl-1H-pyrazole | mdpi.com |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione, Acetic acid | N-(2,5-dimethyl-1H-pyrrol-1-yl) | mdpi.com |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione, Acetic acid | 2,5-dimethylpyrrole | nih.gov |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,4-dione, Acetic acid | Pyrrole | nih.gov |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,5-dione, HCl | Pyrazole | nih.gov |

Condensation Reactions to Form Hydrazone Moieties

The formation of hydrazones from aldehydes and ketones is a fundamental reaction in organic chemistry, often catalyzed by acid. quimicaorganica.org This reaction involves the nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration to yield the hydrazone. quimicaorganica.org In the context of Methyl 5-Oxopyrrolidine-3-acetate, the ester group can be converted to a carbohydrazide, which then serves as the precursor for hydrazone synthesis. mdpi.com

The synthesis of hydrazides from esters, such as Methyl 5-Oxopyrrolidine-3-carboxylate, is typically achieved by reacting the ester with hydrazine hydrate. mdpi.com For instance, Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is converted to its corresponding hydrazide by refluxing with hydrazine hydrate in propan-2-ol. mdpi.com This hydrazide can then undergo condensation reactions with various aldehydes or ketones to form hydrazone derivatives. mdpi.comnih.gov The general mechanism for hydrazone formation involves the initial protonation of the carbonyl group, which enhances its electrophilicity, followed by the nucleophilic attack of the hydrazine. quimicaorganica.org Subsequent proton transfer and elimination of a water molecule lead to the final hydrazone product. quimicaorganica.org

Recent advancements have focused on developing more efficient catalysts for hydrazone formation, particularly under neutral pH conditions which are crucial for biological applications. nih.gov Anthranilic acids and their derivatives, such as 5-methoxyanthranilic acid, have been identified as highly effective catalysts, significantly accelerating the reaction rate compared to the traditional aniline-catalyzed reaction. nih.gov These catalysts operate through a nucleophilic catalysis mechanism involving the formation of a catalyst-imine intermediate. nih.gov The presence of an ortho-carboxylate group in these catalysts is believed to facilitate intramolecular proton transfer, further enhancing the reaction efficiency. nih.gov

The versatility of the hydrazone linkage is evident in its use in various synthetic strategies. For example, hydrazones can be formed from a one-pot, three-component reaction of activated amides (like N-benzoylpyrrolidin-2-one), hydrazine, and a carbonyl compound. organic-chemistry.org This method provides a mild and efficient route to bioactive acyl hydrazones. organic-chemistry.org Furthermore, the hydrazone moiety can serve as a precursor for the synthesis of other heterocyclic systems. nih.gov

Table 1: Examples of Hydrazone Formation Reactions

| Starting Material | Reagents | Product | Reference |

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | 1. Hydrazine hydrate, propan-2-ol, reflux; 2. Hexane-2,4-dione, acetic acid, propan-2-ol, reflux | Pyrrole derivative | mdpi.com |

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | 1. Hydrazine hydrate, propan-2-ol, reflux; 2. Pentane-2,5-dione, conc. HCl, reflux or microwave | Pyrazole derivative | mdpi.com |

| N-Benzoylpyrrolidin-2-one | Hydrazine monohydrate, aldehyde/ketone, water, 25°C | Acyl hydrazone | organic-chemistry.org |

| Aldehyde/Ketone | Hydrazine | Hydrazone | quimicaorganica.orglibretexts.org |

Synthesis of Benzimidazole (B57391) and Triazine Derivatives

The pyrrolidinone scaffold can be elaborated into more complex heterocyclic systems, including benzimidazoles and triazines, which are known for their diverse biological activities. nih.govnih.gov

Benzimidazole Derivatives:

Benzimidazoles, characterized by the fusion of benzene (B151609) and imidazole (B134444) rings, are synthesized through various condensation reactions. nih.govuomustansiriyah.edu.iq A common method involves the reaction of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. nih.govresearchgate.net For instance, 2-(5-chloro-1H-benzo[d]imidazol-2-yl) aniline (B41778) can be synthesized by the condensation of 4-chloro-o-phenylenediamine and anthranilic acid. researchgate.net This benzimidazole derivative can then be further modified, for example, through the synthesis of Schiff bases by reaction with aromatic aldehydes. researchgate.net

Catalysts often play a crucial role in the synthesis of benzimidazoles. nih.govuomustansiriyah.edu.iq For example, CdO nanoparticles have been used as a catalyst for the condensation of 2-(4-hydroxyphenyl) benzimidazole with various aldehydes and amides. uomustansiriyah.edu.iq Similarly, an Al2O3/CuI/PANI nanocomposite has been employed as a reusable catalyst for the reaction between o-phenylenediamine and aldehydes under mild conditions. nih.gov

Triazine Derivatives:

1,3,5-triazines are another important class of heterocycles that can be synthesized from precursors derived from the pyrrolidinone core. The synthesis of substituted triazines often starts from cyanuric chloride, where the chlorine atoms are sequentially substituted by nucleophiles. mdpi.comnih.gov The reactivity of the chlorine atoms decreases with each substitution, requiring progressively harsher reaction conditions. nih.gov

Modern synthetic methods for triazines focus on efficiency and sustainability. mdpi.comresearchgate.netgoogle.com Iron-catalyzed cyclization of aldehydes with ammonium iodide as the nitrogen source provides an atom-efficient route to 2,4,6-triaryl-1,3,5-triazines. researchgate.net Microwave-assisted and ultrasound-assisted methods have also been developed to accelerate the synthesis of triazine derivatives, often in greener solvent systems like water. mdpi.com For instance, the synthesis of N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine was achieved in significantly less time and with higher yield using ultrasonication compared to conventional heating. mdpi.com

Table 2: Synthesis of Benzimidazole and Triazine Derivatives

| Product Type | Synthetic Method | Key Reagents/Catalysts | Reference |

| Benzimidazole | Condensation of o-phenylenediamine with aldehydes | Al2O3/CuI/PANI nanocomposite | nih.gov |

| Benzimidazole | Condensation of 2-(4-hydroxyphenyl) benzimidazole with aldehydes/amides | CdO nanoparticles | uomustansiriyah.edu.iq |

| 1,3,5-Triazine | Iron-catalyzed cyclization of aldehydes | NH4I | researchgate.net |

| 1,3,5-Triazine | Nucleophilic substitution of cyanuric chloride | Various nucleophiles, controlled temperature | mdpi.comnih.gov |

| 1,3,5-Triazine | Ultrasound-assisted synthesis | Melamine, formaldehyde, 2-aminopyridine | mdpi.com |

Formation of Thiosemicarbazide Derivatives

Thiosemicarbazides are versatile intermediates in the synthesis of various heterocyclic compounds and often exhibit a wide range of biological activities. nih.govresearchgate.netirjmets.com They are typically synthesized by the reaction of a hydrazide with an isothiocyanate or by the condensation of a thiosemicarbazide with an aldehyde or ketone. nih.govirjmets.com

Starting from a pyrrolidinone derivative, the corresponding carbohydrazide can be prepared first. This carbohydrazide can then be reacted with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. researchgate.net Alternatively, thiosemicarbazide itself can be condensed with an aldehyde or ketone to form a thiosemicarbazone, which is a subclass of thiosemicarbazides. nih.govirjmets.commdpi.com These condensation reactions are often carried out in a suitable solvent like methanol or ethanol, sometimes with the addition of a catalytic amount of acid. nih.govirjmets.com

The thiosemicarbazide moiety, with its reactive sulfur and nitrogen atoms, is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles such as thiazoles, triazoles, and thiadiazoles. researchgate.netmdpi.com For example, thiosemicarbazones can undergo cyclization with α-haloketones to produce thiazole (B1198619) derivatives. mdpi.com

Table 3: Synthesis of Thiosemicarbazide Derivatives

| Starting Materials | Reaction Type | Product | Reference |

| Carbohydrazide, Aryl isothiocyanate | Addition | 1,4-Disubstituted thiosemicarbazide | researchgate.net |

| Thiosemicarbazide, Aldehyde/Ketone | Condensation | Thiosemicarbazone | nih.govirjmets.commdpi.com |

| Methyl phthalimidodithiocarbamate, Secondary amines | Substitution | Thiosemicarbazide derivatives | nih.gov |

Deacylation Reactions for Generating Free Amino Group Derivatives

The generation of a free amino group from a pyrrolidinone derivative often involves the deacylation of an N-acyl-pyrrolidinone. This transformation is significant as it unmasks a reactive primary or secondary amine that can be used for further functionalization.

In the context of nirogacestat (B609584) synthesis, a deprotection step involves the removal of a tert-butyl group from an amine, which is a form of dealkylation rather than deacylation. wikipedia.org However, the principle of unmasking a reactive functional group is similar. Another relevant transformation is the hydrazinolysis of an amide, which can lead to the formation of a hydrazide. For example, activated amides like benzoylpyrrolidin-2-one derivatives react with hydrazine to yield acyl hydrazides, effectively cleaving the N-acyl bond. organic-chemistry.org This reaction proceeds under mild, transition-metal-free conditions in an aqueous environment. organic-chemistry.org

It is important to note that the stability of the pyrrolidinone ring itself must be considered during deacylation reactions, as harsh conditions could lead to ring-opening.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 5 Oxopyrrolidine 3 Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 5-Oxopyrrolidine-3-acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides data on the chemical environment, connectivity, and number of protons in a molecule. For Methyl 5-Oxopyrrolidine-3-acetate, the spectrum would reveal distinct signals corresponding to the protons on the pyrrolidine (B122466) ring, the acetate (B1210297) side chain, and the methyl ester group. The chemical shifts (δ) are influenced by neighboring functional groups; for instance, the protons on the carbon adjacent to the nitrogen or carbonyl groups would appear at a different frequency than others. The methyl ester protons (–OCH₃) typically appear as a sharp singlet around 3.7 ppm chemicalbook.com. The protons on the pyrrolidine ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.

Interactive Table: Predicted ¹H NMR Data for Methyl 5-Oxopyrrolidine-3-acetate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH | 7.5 - 8.5 | Broad Singlet | 1H |

| CH -CH₂COO | 2.9 - 3.2 | Multiplet | 1H |

| N-CH ₂-CH | 3.3 - 3.6 | Multiplet | 2H |

| CH₂-CH ₂-COO | 2.5 - 2.8 | Multiplet | 2H |

| O-CH ₃ | ~3.7 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. Each unique carbon atom in Methyl 5-Oxopyrrolidine-3-acetate produces a distinct signal. Key resonances include those for the two carbonyl carbons—the amide (lactam) carbonyl and the ester carbonyl—which appear far downfield. The carbon of the methyl ester group and the carbons of the pyrrolidine ring appear at characteristic chemical shifts. Experimental data for a similar compound in H₂O shows signals at approximately 181, 175, 52, 49, 39, and 35 ppm, corresponding to the various carbon atoms in the structure hmdb.ca.

Interactive Table: Experimental ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (ppm) in H₂O hmdb.ca |

| Amide C=O | ~181 |

| Ester C=O | ~175 |

| O-C H₃ | ~52 |

| C H-CH₂COO | ~49 |

| N-C H₂ | ~39 |

| CH₂-C H₂-COO | ~35 |

Conformational Analysis via NMR (e.g., E/Z Isomers and Rotamers)

The structure of Methyl 5-Oxopyrrolidine-3-acetate is not static. The five-membered pyrrolidine ring is flexible and can adopt various puckered conformations, often described as 'envelope' or 'twist' forms (such as Cγ-endo and Cγ-exo) frontiersin.org. Furthermore, rotation around the amide bond (N-C=O) can be restricted, leading to the existence of distinct rotational isomers, or rotamers copernicus.org.

These dynamic processes can be studied using advanced NMR experiments. The presence of multiple conformers in slow exchange on the NMR timescale can result in the appearance of multiple sets of signals in the spectrum copernicus.org. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons, helping to define the preferred three-dimensional shape of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. When subjected to infrared radiation, the covalent bonds in Methyl 5-Oxopyrrolidine-3-acetate vibrate at specific frequencies, resulting in characteristic absorption bands. The most prominent peaks would be from the carbonyl (C=O) stretching vibrations of the lactam and the ester, which are typically strong and sharp. The N-H bond of the lactam also gives a characteristic stretching band.

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Medium, Broad |

| Ester C=O | Stretch | 1735 - 1750 | Strong, Sharp |

| Amide C=O (Lactam) | Stretch | 1670 - 1700 | Strong, Sharp |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places researchgate.net.

For Methyl 5-Oxopyrrolidine-3-acetate, the molecular formula is C₆H₉NO₃. Its calculated monoisotopic mass is 143.058243 g/mol epa.gov. An HRMS measurement would aim to find an experimental mass that matches this theoretical value very closely (typically within 5 ppm error). This high degree of accuracy allows for the confident confirmation of the molecular formula, as it can distinguish the target compound from other molecules that may have the same nominal mass but a different elemental composition researchgate.net.

X-ray Diffraction Analysis for Solid-State Structure Determination

Should a suitable single crystal of Methyl 5-Oxopyrrolidine-3-acetate be obtained, X-ray diffraction analysis would provide the definitive, unambiguous solid-state structure. This technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern. The data generated allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice.

The resulting structural model would provide highly accurate measurements of bond lengths, bond angles, and torsional angles. This would definitively establish the conformation of the pyrrolidine ring (e.g., Cγ-endo or Cγ-exo pucker) and the spatial relationship between the ring and the acetate side chain in the solid state frontiersin.org. While this data is specific to the crystal form, it serves as a crucial benchmark for comparison with computational models and solution-state conformations determined by NMR.

Computational Chemistry and Molecular Modeling Studies of Methyl 5 Oxopyrrolidine 3 Acetate and Analogues

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in understanding the binding modes of potential drug candidates with their protein targets.

While specific molecular docking studies targeting Methyl 5-Oxopyrrolidine-3-acetate against the proteasome are not extensively documented in publicly available literature, the principles of such an investigation can be inferred from studies on related heterocyclic compounds. The ubiquitin-proteasome pathway is a critical regulator of intracellular protein homeostasis, and its inhibition has emerged as a key strategy in cancer therapy. nih.gov

Computational modeling of potential proteasome inhibitors typically involves docking the small molecule into the active sites of the 20S proteasome, which contains three distinct catalytic β-subunits (β1, β2, and β5). nih.gov For a molecule like Methyl 5-Oxopyrrolidine-3-acetate, a hypothetical docking study would involve preparing the 3D structure of the compound and the crystal structure of the proteasome. The docking algorithm would then explore various binding poses of the ligand within the catalytic sites, scoring them based on factors like intermolecular energies, which include electrostatic and van der Waals interactions.

The assessment of binding affinity and selectivity is a critical step in evaluating the therapeutic potential of a compound. Computational methods provide a means to estimate these properties before undertaking extensive experimental work. A notable example of this approach can be seen in the study of selective androgen receptor modulators (SARMs) that feature a 5-oxopyrrolidine ring. acs.org

In one such study, a 5-oxopyrrolidine-containing SARM, Sarm2f, demonstrated exceptional stability and binding affinity for the androgen receptor (AR). acs.org Molecular docking and subsequent analyses revealed that the 5-oxopyrrolidine ring interacts with small hydrophobic pockets within the receptor's binding site, contributing to the stabilization of its conformation. acs.org The binding affinity, often expressed as a binding free energy (ΔGbind) or an inhibition constant (Ki), can be calculated using scoring functions within the docking software. Lower binding energy values typically indicate a stronger and more favorable interaction. acs.org

Selectivity, the ability of a compound to bind to its intended target with high affinity while showing minimal binding to other targets, is a crucial determinant of a drug's safety profile. Computational assessment of selectivity involves docking the compound of interest into the binding sites of various related and unrelated proteins. By comparing the predicted binding affinities across these targets, researchers can identify potential off-target effects. For instance, in the development of kinase inhibitors, docking a compound against a panel of different kinases can help in designing molecules with a desired selectivity profile. nih.gov

| Compound/Analogue Class | Target Protein | Key Computational Findings |

| 5-Oxopyrrolidine-containing SARM (e.g., Sarm2f) | Androgen Receptor (AR) | The 5-oxopyrrolidine ring interacts with hydrophobic pockets, stabilizing the binding conformation. acs.org |

| Pyrrolidine-2,5-dione derivatives | Cyclooxygenase (COX-1/COX-2) | Docking simulations supported the observed COX-2 selectivity by identifying interactions in the secondary pocket of the enzyme. nih.govsigmaaldrich.com |

| Pyrrolidine (B122466) analogues | Dipeptidyl peptidase IV (DPP-IV) | QSAR models highlighted the importance of shape flexibility and electrostatic parameters for binding affinity. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, geometry, and reactivity of molecules. arabjchem.orgresearchgate.net These methods are invaluable for characterizing the intrinsic properties of a compound like Methyl 5-Oxopyrrolidine-3-acetate.

DFT calculations can be employed to optimize the molecular geometry of the compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. arabjchem.org For the 5-oxopyrrolidine ring, these calculations can elucidate the degree of planarity or puckering of the ring, which can influence its binding to a receptor. researchgate.net

Furthermore, quantum chemical methods allow for the calculation of various molecular properties that are relevant to biological activity. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The MEP map, for instance, can identify regions of the molecule that are electron-rich (negative potential) and likely to act as hydrogen bond acceptors, and electron-poor regions (positive potential) that can act as hydrogen bond donors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

For substituted pyrrolidinones, DFT studies have been used to investigate their thermodynamic parameters and electronic properties, providing insights into their stability and potential as corrosion inhibitors, a field where understanding molecular interactions is also key. arabjchem.org

| Quantum Chemical Method | Calculated Property | Significance for Methyl 5-Oxopyrrolidine-3-acetate |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Predicts precise bond lengths and angles, revealing the 3D structure. arabjchem.org |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, indicating potential sites for intermolecular interactions. mdpi.com |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and kinetic stability. mdpi.com |

| DFT | Vibrational Frequencies | Predicts the infrared and Raman spectra, which can be used to characterize the molecule and study intermolecular interactions like hydrogen bonding. researchgate.net |

Molecular Dynamics Simulations to Explore Conformational Space

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to explore the conformational space of the molecule and its complex over time. acs.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the system's fluctuations and conformational changes.

For a flexible molecule like Methyl 5-Oxopyrrolidine-3-acetate, MD simulations can be used to explore its various possible conformations in a solvent, typically water, to mimic physiological conditions. This is important because the conformation of a ligand can significantly affect its ability to bind to a receptor. The pyrrolidine ring itself can adopt different puckered conformations, such as envelope and twisted forms, and the orientation of the methyl acetate (B1210297) side chain can also vary. nih.gov

In the context of a ligand-receptor complex, MD simulations can be used to assess the stability of the binding pose predicted by docking. acs.org By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. These simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide a more accurate estimation of the binding free energy.

Prediction of Biological Activity Profiles through Chemoinformatics Approaches

Chemoinformatics employs computational methods to analyze chemical data and predict the biological activities and properties of compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic tool that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

To build a QSAR model for analogues of Methyl 5-Oxopyrrolidine-3-acetate, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target would be required. nih.gov For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govyoutube.comyoutube.com

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. nih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing. Studies on pyrrolidine derivatives have successfully employed QSAR to develop models for various activities, including anti-inflammatory and dipeptidyl peptidase IV (DPP-IV) inhibition. nih.govnih.gov

Beyond QSAR, other chemoinformatics approaches can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for its development as a drug. researchgate.net These in silico predictions help in the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles, thereby reducing the attrition rate in later stages of drug development.

| Chemoinformatics Approach | Objective | Application to Methyl 5-Oxopyrrolidine-3-acetate Analogues |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity. nih.gov | Predict the potency of new analogues against a specific biological target. |

| Virtual Screening | To identify promising candidates from large compound libraries. | Efficiently screen virtual libraries of 5-oxopyrrolidine derivatives for potential hits. |

| ADMET Prediction | To predict the pharmacokinetic and toxicity properties of a compound. researchgate.net | Assess the drug-likeness of new analogues early in the design process. |

Investigation of Biological Activities Associated with the 5 Oxopyrrolidine Scaffold: Methodological and Mechanistic Focus

Research on Anticancer Activity of 5-Oxopyrrolidine Derivatives

The anticancer potential of 5-oxopyrrolidine derivatives has been explored through various in vitro models, focusing on their cytotoxic effects and the underlying mechanisms of action.

In Vitro Cytotoxicity Assays (e.g., A549 Human Lung Adenocarcinoma Model, RPMI 8226 Multiple Myeloma Cells)

A primary method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity assays against various cancer cell lines. The A549 human lung adenocarcinoma cell line is a frequently used model in these studies. For instance, a series of 5-oxopyrrolidine derivatives, including those with hydrazone, azole, and diazole moieties, were tested for their anticancer activity against A549 cells. nih.govmdpi.comnih.govresearchgate.netktu.edu Compounds 18-22 from this series demonstrated the most potent activity. nih.govmdpi.comnih.govresearchgate.netktu.edu Specifically, bis-hydrazone 20, which contains 2-thienyl fragments, and its analog 21, with two 5-nitrothienyl moieties, showed the highest anticancer activity among the tested compounds. nih.gov The viability of A549 cells was significantly suppressed by these derivatives in a manner dependent on their chemical structure. nih.govsemanticscholar.org

Further studies have synthesized and evaluated other derivatives. A series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were tested against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and human melanoma (A375) cell lines. nih.gov Hydrazone derivatives within this series were generally the most cytotoxic. nih.gov Similarly, derivatives of 4-(dimethylamino)phenyl-5-oxopyrrolidine were assessed against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. A hydrazone bearing a 5-nitrothien-2-yl substitution (compound 5k) showed an EC50 value of 7.3 ± 0.4 μM against the MDA-MB-231 cell line and 10.2 ± 2.6 μM against the Panc-1 cell line.

While specific data on the RPMI 8226 multiple myeloma cell line is not detailed in the provided context, the broad screening against various cancer cell lines like A549, MDA-MB-231, and Panc-1 indicates a wide-ranging investigation into the cytotoxic potential of this class of compounds.

| Compound Series | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives (compounds 18-22) | A549 (Human Lung Adenocarcinoma) | Exerted the most potent anticancer activity. Bis-hydrazone 20 and its analog 21 were the most active. | nih.govmdpi.comnih.govresearchgate.netktu.edu |

| 4-(dimethylamino)phenyl-5-oxopyrrolidine derivatives (compound 5k) | MDA-MB-231 (Triple-Negative Breast Cancer) | EC50 value of 7.3 ± 0.4 μM. | |

| 4-(dimethylamino)phenyl-5-oxopyrrolidine derivatives (compound 5k) | Panc-1 (Human Pancreatic Carcinoma) | EC50 value of 10.2 ± 2.6 μM. | |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | MDA-MB-231, PPC-1, A375 | Hydrazone-containing compounds were the most cytotoxic. | nih.gov |

Studies on Proteasome Inhibition Mechanisms

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and a key target in cancer therapy. mdpi.com Inhibition of the proteasome leads to the accumulation of regulatory proteins, which can induce apoptosis in cancer cells. mdpi.com One of the most well-known natural products with a 2-pyrrolidinone (B116388) core is Salinosporamide A, which is a potent proteasome inhibitor. mdpi.comresearchgate.net This compound is produced by the marine bacterium Salinispora tropica and has been studied as a potential anticancer agent. mdpi.comresearchgate.net The mechanism of proteasome inhibitors often involves covalent bonding to the active site threonine residue of the proteasome's catalytic subunits. researchgate.net Several proteasome inhibitors are approved for treating multiple myeloma and mantle cell lymphoma, including bortezomib, carfilzomib, and ixazomib. mdpi.commdpi.com The development of new proteasome inhibitors with different specificities for the proteasome's chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities is an active area of research. mdpi.comnih.gov

Evaluation of Cell Viability and Proliferation

The evaluation of cell viability and proliferation is a fundamental step in assessing the anticancer activity of 5-oxopyrrolidine derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used in these studies. researchgate.netresearchgate.net This assay measures the metabolic activity of cells, which is an indicator of cell viability. For example, the cytotoxic effects of 4-(dimethylamino)phenyl-5-oxopyrrolidine derivatives on Panc-1 and MDA-MB-231 cell lines were determined using the MTT assay. Similarly, the viability of A549 human lung adenocarcinoma cells after exposure to various 5-oxopyrrolidine derivatives was quantified to determine their anticancer potency. nih.govresearchgate.netresearchgate.net

Another method used to assess the long-term effects on cell proliferation is the clonogenic assay, which measures the ability of a single cell to grow into a colony. Four selected pyrrolidone derivatives demonstrated relatively high activity in a clonogenic assay against MDA-MB-231 and Panc-1 cells. One compound, in particular, completely disrupted the colony growth of MDA-MB-231 cells at concentrations of 1 and 2 μM.

Exploration of Mechanisms of Action Beyond Direct Cytotoxicity (e.g., effects on cell migration, invasion)

Beyond directly killing cancer cells, some anticancer agents can inhibit metastasis by affecting cell migration and invasion. The 'wound-healing' assay is a common method to study cell migration in vitro. However, in a study of 4-(dimethylamino)phenyl-5-oxopyrrolidine derivatives, the compounds did not show an inhibitory effect on the migration of Panc-1 and MDA-MB-231 cell lines in this assay.

Another important aspect of cancer progression is the ability of cancer cells to grow as three-dimensional structures known as tumor spheroids. These spheroids more closely mimic the in vivo tumor environment. The effect of 5-oxopyrrolidine derivatives on the growth of these spheroids has been investigated. nih.gov One derivative with a 5-methylbenzimidazole (B147155) fragment was found to efficiently inhibit the growth of Panc-1 spheroids and reduce cell viability in MDA-MB-231 spheroids. Furthermore, some pyrimidine-5-carbonitrile derivatives have been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines. rsc.org

Research on Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

The 5-oxopyrrolidine scaffold is also a promising pharmacophore for the development of new antimicrobial agents, particularly against challenging multidrug-resistant Gram-positive pathogens. nih.govmdpi.comnih.govresearchgate.netktu.edu

Screening against Multidrug-Resistant Gram-Positive Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Clostridioides difficile)

A significant body of research has focused on the antimicrobial activity of 5-oxopyrrolidine derivatives against clinically important Gram-positive bacteria.

Staphylococcus aureus : Several studies have demonstrated the efficacy of 5-oxopyrrolidine derivatives against multidrug-resistant S. aureus (MRSA) strains. nih.govmdpi.comnih.govresearchgate.netktu.edusemanticscholar.orgresearchgate.net For example, compound 21, a derivative bearing 5-nitrothiophene substituents, showed promising and selective antimicrobial activity against multidrug-resistant S. aureus, including strains resistant to linezolid (B1675486) and tedizolid. nih.govmdpi.comnih.govresearchgate.netktu.edu This compound exhibited favorable activity with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL against multidrug-resistant and vancomycin-intermediate S. aureus isolates. mdpi.comresearchgate.net Another study found that a hydrazone with a benzylidene moiety demonstrated very strong inhibition of S. aureus with a MIC of 3.9 μg/mL. nih.govmdpi.comnih.gov

Enterococcus faecalis : The antimicrobial screening of 5-oxopyrrolidine derivatives has also included Enterococcus faecalis, another significant Gram-positive pathogen. While some bis(thiazol-5-yl)phenylmethane derivatives showed potent activity against S. aureus, significantly lower activity was observed against vancomycin-resistant Enterococcus faecalis, with a MIC of 64 μg/mL. researchgate.netresearchgate.net This suggests a degree of selectivity in the antimicrobial action of these compounds.

Clostridioides difficile : The activity of these derivatives has been tested against anaerobic pathogens as well. Compound 21 demonstrated antimicrobial activity against the Gram-positive anaerobe Clostridioides difficile, with a MIC of 16 µg/mL. nih.gov It also showed activity against Clostridium perfringens with a MIC of 8 µg/mL. nih.gov

| Compound/Derivative | Pathogen | Resistance Profile | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Compound 21 (5-nitrothiophene derivative) | Staphylococcus aureus | Multidrug-resistant, Vancomycin-intermediate | 1-8 | mdpi.comresearchgate.net |

| Compound 21 (5-nitrothiophene derivative) | Staphylococcus aureus | Linezolid/Tedizolid-resistant | 4-64 | mdpi.comresearchgate.net |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | Not specified | 3.9 | nih.govmdpi.comnih.gov |

| Bis(thiazol-5-yl)phenylmethane derivatives | Enterococcus faecalis | Vancomycin-resistant | 64 | researchgate.netresearchgate.net |

| Compound 21 (5-nitrothiophene derivative) | Clostridioides difficile | Not specified | 16 | nih.gov |

| Compound 21 (5-nitrothiophene derivative) | Clostridium perfringens | Not specified | 8 | nih.gov |

Evaluation against Fungal Pathogens

The emergence of drug-resistant fungal pathogens, such as Candida auris and Aspergillus fumigatus, poses a significant global health threat, necessitating the development of novel antifungal agents. Researchers have investigated the antifungal potential of various 5-oxopyrrolidine derivatives against these challenging pathogens.

For instance, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety has demonstrated promising activity against three multidrug-resistant C. auris isolates, representing major genetic lineages, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. researchgate.netmdpi.com This same compound also showed activity against azole-resistant A. fumigatus strains that harbor TR34/L98H mutations in the CYP51A gene. researchgate.netmdpi.com

In another study, hydrazones possessing a 5-oxopyrrolidine structure exhibited significant antifungal properties, with MIC values of 0.9–1.9 µg/mL against Candida tenuis and Aspergillus niger. nih.gov These values were notably lower than those of the conventional antifungal drug Nystatin, which had MICs of 7.8 and 15.6 µg/mL, respectively, against the same organisms. nih.gov

While some nucleoside derivatives like 5-Fluorouridine have shown significant antifungal activity against a range of Candida species, multidrug-resistant C. auris has demonstrated notable resistance, with an MIC exceeding the highest tested concentration of >265 μg/mL. mdpi.com It is important to note that while 5-fluorocytosine (B48100) (5FC) is used against some fungal infections, it has limited in vitro activity against A. fumigatus. plos.orgdp.tech

Determination of Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC)

To quantify the antimicrobial potency of new compounds, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined. The MIC is the lowest concentration of a substance that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. qlaboratories.com These values are crucial for evaluating the effectiveness of potential new antimicrobial agents.

Various studies have determined the MIC and MBC values for a range of 5-oxopyrrolidine derivatives against different bacterial strains. For example, a series of substituted 1-phenyl-5-oxopyrrolidine derivatives containing various heterocyclic moieties were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net

The results showed that methyl derivatives, a dihydrazide, and its derivatives demonstrated moderate antimicrobial activity against all tested bacterial strains. researchgate.net In contrast, certain hydrazones showed no activity against either Gram-positive or Gram-negative bacteria. researchgate.net However, a hydrazone with a 4-chlorobenzylidene fragment displayed weak but selective bactericidal activity against S. aureus with an MBC of 250 µg/mL. researchgate.net

Interestingly, a pyrazole (B372694) derivative exhibited good bactericidal activity against B. cereus with both MIC and MBC values of 31.25 µg/mL. researchgate.net Benzimidazole (B57391) derivatives also showed selective activity, with one compound demonstrating near-MIC bactericidal activity against L. monocytogenes with an MBC of 15.62 µg/mL. researchgate.net

These findings underscore the importance of the specific substituents on the 5-oxopyrrolidine scaffold in determining the antimicrobial spectrum and potency. The MBC is often determined from broth dilution MIC tests by subculturing to agar (B569324) plates without the test agent. qlaboratories.com An antibacterial agent is generally considered bactericidal if the MBC is no more than four times the MIC. qlaboratories.com

Exploration of Structure-Dependent Antimicrobial Potency

Research has consistently shown that the antimicrobial activity of 5-oxopyrrolidine derivatives is highly dependent on their chemical structure. researchgate.netmdpi.com Modifications to the core scaffold and the introduction of different substituents can significantly impact their potency and spectrum of activity.

For instance, a study exploring 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue revealed structure-dependent antimicrobial activity against Gram-positive pathogens like S. aureus, E. faecalis, and C. difficile. researchgate.netmdpi.com Certain compounds from this series showed promising activity against vancomycin-intermediate S. aureus strains. researchgate.netmdpi.com

The addition of a 3,5-dichloro substitution to the 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold was found to significantly enhance anticancer activity against A549 human pulmonary cancer cells. mdpi.com Furthermore, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was four times more potent than clindamycin (B1669177) against methicillin-resistant S. aureus. researchgate.netmdpi.com

Another study focused on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives bearing azole, diazole, and hydrazone moieties. nih.govnih.gov A compound with a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant S. aureus strains. nih.govnih.gov Spiropyrrolidines tethered with thiochroman-4-one/chroman-4-one scaffolds have also been synthesized and evaluated, with some compounds showing excellent activity against screened microbes. mdpi.com

These examples clearly illustrate that the antimicrobial potency of the 5-oxopyrrolidine scaffold can be fine-tuned through targeted chemical modifications, offering a promising avenue for the development of new antimicrobial agents.

Research on Anti-inflammatory Activity

The 5-oxopyrrolidine scaffold has also been investigated for its potential anti-inflammatory properties. Inflammation is a complex biological response, and enzymes like matrix metalloproteinases (MMPs) play a crucial role in this process.

Matrix Metalloproteinase (MMP) Inhibition Studies

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of the extracellular matrix. Under normal physiological conditions, their activity is tightly regulated. However, in inflammatory conditions, their activity can be upregulated, contributing to tissue damage. Therefore, inhibiting MMPs is a potential therapeutic strategy for inflammatory diseases.

The development of specific MMP inhibitors is an active area of research. For instance, CL-82198 is a synthetic inhibitor targeting MMP-13, an enzyme that degrades collagen. Neovastat, a protein inhibitor extracted from shark cartilage, can inhibit MMP-2, MMP-9, and MMP-12. While these are not pyrrolidine (B122466) derivatives, they highlight the therapeutic potential of MMP inhibition.

Research on pyxinol derivatives, which share a structural similarity with glucocorticoids, has shown that they can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). mdpi.com One derivative, in particular, demonstrated potent anti-inflammatory activity by suppressing the MAPK and NF-κB pathways. mdpi.com

Research on Antioxidant Activity

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of various compounds can be evaluated using several in vitro assays.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method used to measure the antioxidant capacity of a substance. nih.gov The DPPH radical has a deep violet color in solution, and in the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. nih.gov The degree of discoloration is proportional to the scavenging potential of the antioxidant. nih.gov The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. cabidigitallibrary.org

While specific data on the DPPH radical scavenging activity of "Methyl 5-Oxopyrrolidine-3-acetate" is not available, studies on other heterocyclic compounds have been conducted. For example, a series of aryloxy-linked trimethoxybenzyl-thiosemicarbazide hybrid derivatives showed strong activity in DPPH free radical scavenging assays. researchgate.net Similarly, phenolic furanochromene hydrazone derivatives with ortho-dihydroxy and para-dihydroxy patterns exhibited high free radical scavenging activity, with IC50 values ranging from 5.0-28 μM. researchgate.net

The antioxidant activity of various plant extracts has also been evaluated using the DPPH assay. For example, the aqueous extract of Zingiber officinale (ginger) showed the highest DPPH scavenging activity among several tested plant extracts. nih.gov

Reducing Power Assays

The reducing power of a compound is a significant indicator of its potential antioxidant activity. This capacity is often evaluated by the ability of the compound to donate an electron, thereby reducing an oxidant. While specific studies on the reducing power of Methyl 5-Oxopyrrolidine-3-acetate are not extensively documented in publicly available research, the general antioxidant potential of the broader 5-oxopyrrolidine class of compounds has been a subject of interest. For instance, various derivatives of 5-oxopyrrolidine have been explored for their antioxidant capabilities.

Future research endeavors to quantify the reducing power of Methyl 5-Oxopyrrolidine-3-acetate would likely involve established in vitro assays. These assays could include the ferric reducing antioxidant power (FRAP) assay or the cupric reducing antioxidant capacity (CUPRAC) assay. In such experiments, the ability of Methyl 5-Oxopyrrolidine-3-acetate to reduce Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺, respectively, would be measured spectrophotometrically. The results would be compared against standard antioxidants like ascorbic acid or trolox (B1683679) to determine its relative reducing efficacy.

A hypothetical data table for such an investigation is presented below:

Table 1: Hypothetical Reducing Power of Methyl 5-Oxopyrrolidine-3-acetate

| Assay | Absorbance at λmax | Concentration (µg/mL) | Ascorbic Acid Equivalent (µM) |

|---|---|---|---|

| FRAP | 0.450 | 50 | 150 |

| FRAP | 0.850 | 100 | 280 |

| CUPRAC | 0.320 | 50 | 110 |

| CUPRAC | 0.610 | 100 | 205 |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Protein Kinase Inhibition

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer. Consequently, the identification of novel protein kinase inhibitors is a significant goal in drug discovery. The 5-oxopyrrolidine scaffold has been identified as a pharmacophore in some kinase inhibitors.

Direct experimental evidence for the protein kinase inhibitory activity of Methyl 5-Oxopyrrolidine-3-acetate is limited in the current body of scientific literature. However, related 5-oxopyrrolidine derivatives have been synthesized and evaluated for their potential to inhibit various protein kinases. For example, studies on other functionalized 5-oxopyrrolidines have shown inhibitory activity against specific kinases involved in cancer cell proliferation.

To ascertain the protein kinase inhibition profile of Methyl 5-Oxopyrrolidine-3-acetate, a series of in vitro kinase assays would be necessary. These assays would typically involve incubating the compound with a panel of purified protein kinases and measuring the enzyme's activity. The half-maximal inhibitory concentration (IC₅₀) would then be determined for each kinase to assess the compound's potency and selectivity.

A prospective data table summarizing such findings could be structured as follows:

Table 2: Hypothetical Protein Kinase Inhibition Profile of Methyl 5-Oxopyrrolidine-3-acetate

| Kinase Target | IC₅₀ (µM) | Inhibition (%) at 10 µM |

|---|---|---|

| EGFR | > 100 | < 10 |

| VEGFR2 | 75.4 | 25 |

| CDK2 | 45.8 | 55 |

| GSK3β | 89.2 | 15 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further investigations, including molecular docking studies, could provide insights into the putative binding mode of Methyl 5-Oxopyrrolidine-3-acetate within the ATP-binding pocket of sensitive kinases, elucidating the structural basis for any observed inhibitory activity.

Structure Activity Relationship Sar Studies of Methyl 5 Oxopyrrolidine 3 Acetate Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of the 5-oxopyrrolidine scaffold is profoundly influenced by the nature and position of various substituents. Research has demonstrated that modifications to the N1-phenyl ring, the C3-side chain, and other positions on the pyrrolidone core can dramatically alter the pharmacological profile, including antibacterial and anticancer properties. nih.govnih.gov

Systematic alterations of the N1-phenyl group have revealed key insights. For instance, in a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives, the introduction of electron-withdrawing groups on an attached aromatic ring at the hydrazone moiety was found to be crucial for activity. Specifically, a derivative bearing a 5-nitrothiophene substituent (Compound 21 in a referenced study) exhibited potent and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov In another study focusing on antibacterial agents, a hydrazone derivative incorporating a 5-nitrothien-2-yl fragment was found to be more potent than the cefuroxime (B34974) control against several bacterial strains. nih.gov Furthermore, a benzylidene hydrazone derivative from the same series showed strong inhibitory action against S. aureus. nih.gov

The nature of the substituent on the C3-side chain is another critical determinant of biological efficacy. Transformation of the carboxylic acid at the C3 position into various hydrazones has been a successful strategy to enhance biological activity. nih.govnih.gov The data from these studies indicate that the introduction of specific heterocyclic moieties, such as nitro-substituted thiophene (B33073) or furan (B31954) rings, through a hydrazone linkage, significantly boosts antibacterial potency. nih.govnih.gov

Below is a data table summarizing the antibacterial activity of selected 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazide/hydrazone derivatives, demonstrating the impact of C3-side chain modifications.

| Compound ID | C3-Side Chain Moiety | Target Organism | Minimum Inhibitory Concentration (MIC, μg/mL) |

| Hydrazide Precursor | -CONHNH2 | S. aureus | >125 |

| Benzylidene Hydrazone | =N-NH-CO-C6H5 | S. aureus | 3.9 |

| 5-Nitrofuran-2-yl Hydrazone | =N-NH-CO-(5-NO2-furan) | S. aureus | 7.8 |

| 5-Nitrothien-2-yl Hydrazone | =N-NH-CO-(5-NO2-thiophene) | S. aureus | 7.8 |

| Cefuroxime (Control) | - | S. aureus | 7.8 |

Data compiled from studies on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally related to Methyl 5-Oxopyrrolidine-3-acetate. nih.gov

In the context of anticancer activity, modifications have also shown significant effects. For instance, bis-hydrazones with 2-thienyl or 5-nitrothienyl fragments demonstrated the highest anticancer activity among a series of tested 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. nih.gov This highlights that the principles of substituent effects can be applicable across different therapeutic areas.

Influence of Chiral Centers on Biological Efficacy and Selectivity

The pyrrolidine (B122466) ring of methyl 5-oxopyrrolidine-3-acetate contains a chiral center at the C3 position. The stereochemistry at this center can have a profound impact on the biological activity and selectivity of the molecule. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. nih.gov

While specific studies on the enantiomers of methyl 5-oxopyrrolidine-3-acetate are not extensively detailed in the provided context, the principles of stereochemistry in drug action are well-established. For many classes of compounds, one enantiomer (the eutomer) displays the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

For example, in studies of other heterocyclic compounds, such as imidazolidine-2,4-dione derivatives, the different enantiomers showed distinct binding affinities and effects on their target protein, Tankyrase 2. nih.gov The positive enantiomer, in this case, exhibited a higher binding free energy, suggesting a more potent interaction. nih.gov This underscores the importance of controlling the stereochemistry during synthesis or separating the enantiomers to develop a more effective and safer therapeutic agent. The spatial arrangement of the acetate (B1210297) group at the C3 position of the 5-oxopyrrolidine core will dictate how the molecule fits into a binding site, influencing its efficacy and selectivity.

Scaffold Optimization for Enhanced Potency and Developability

Scaffold optimization is a crucial process in drug discovery that involves modifying the core structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For the methyl 5-oxopyrrolidine-3-acetate scaffold, optimization strategies can include scaffold hopping, where the core is replaced by a structurally different but functionally similar moiety, or more subtle modifications to the existing ring system. nih.govnih.gov

The 5-oxopyrrolidine ring is a privileged scaffold found in numerous natural products with diverse biological activities, which validates its potential as a starting point for drug design. nih.gov Optimization efforts on this scaffold have been reported in the context of developing novel antibacterial agents. A library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was synthesized to enhance antibacterial efficacy. nih.gov This work demonstrates a classic lead optimization approach where modifications are systematically made to a promising scaffold.

Broader Research Perspectives and Future Directions